(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid
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Overview
Description
Chlorothricin is a macrolide antibiotic that belongs to the spirotetronate family. It was first isolated from the bacterium Streptomyces antibioticus. This compound is known for its remarkable biological activities, including its ability to inhibit pyruvate carboxylase and malate dehydrogenase . Chlorothricin has been appreciated for its potential in treating various bacterial infections and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of chlorothricin involves several key steps. This process is facilitated by the relaxed substrate specificity of ChlB3, which can catalyze non-acyl carrier protein tethered substrates such as 6-methylsalicylic acid-SNAC, acetyl-SNAC, and cyclohexonyl-SNAC .
Industrial Production Methods
Industrial production of chlorothricin involves the use of high-producing strains of Streptomyces antibioticus. The co-expression of a SARP family activator ChlF2 and a type II thioesterase ChlK has been shown to significantly increase the production of chlorothricin . Additionally, over-expression of the halogenase gene chlB4, combined with the supplementation of sodium chloride, further enhances chlorothricin production .
Chemical Reactions Analysis
Types of Reactions
Chlorothricin undergoes various chemical reactions, including:
Oxidation: Chlorothricin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in chlorothricin.
Substitution: Chlorothricin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving chlorothricin include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of chlorothricin include various derivatives with modified biological activities. These derivatives can be used for further research and development of new antibiotics.
Scientific Research Applications
Chlorothricin has a wide range of scientific research applications:
Mechanism of Action
Chlorothricin exerts its effects by inhibiting the catalytic activity of pyruvate carboxylase and malate dehydrogenase . It binds to unique sites on these enzymes, causing significant distortion of both the catalytic and activator sites . This inhibition disrupts the metabolic processes of bacteria, leading to their death.
Comparison with Similar Compounds
Chlorothricin is compared with other spirotetronate antibiotics such as kijanimicin, pyrrolosporin, tetrocarcin, lobophorin, versipelostatin, nomimicin, and abyssomicin . These compounds share a characteristic pentacyclic aglycone structure and exhibit potent biological activities. chlorothricin is unique in its specific inhibitory effects on pyruvate carboxylase and malate dehydrogenase, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10-/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHQHDSSKBJFH-LTBGADRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]23[C@H](/C=C\CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63ClO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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